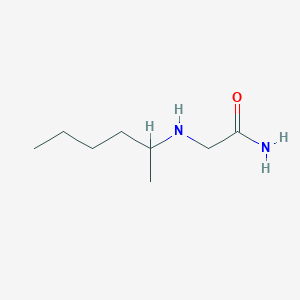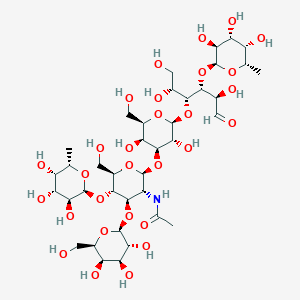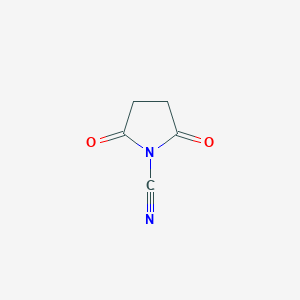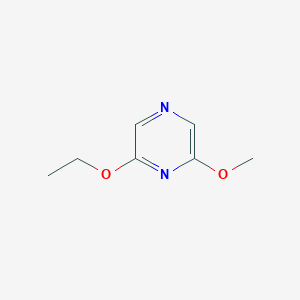
2-((1-Methylpentyl)amino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-Methylpentyl)amino)acetamide, also known as MPAA, is a chemical compound that has been widely used in scientific research. It is a derivative of acetamide and has been synthesized using various methods. MPAA has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and biotechnology.
Mécanisme D'action
The mechanism of action of 2-((1-Methylpentyl)amino)acetamide is not fully understood. However, it has been suggested that it may act as a chelating agent, binding to metal ions and facilitating their transport across cell membranes. 2-((1-Methylpentyl)amino)acetamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
2-((1-Methylpentyl)amino)acetamide has been shown to have several biochemical and physiological effects. It has been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 2-((1-Methylpentyl)amino)acetamide has been shown to have anti-inflammatory effects and may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-((1-Methylpentyl)amino)acetamide has several advantages for use in lab experiments. It is readily available and can be synthesized in high yields and purity. Additionally, it has been shown to have low toxicity and is relatively stable. However, 2-((1-Methylpentyl)amino)acetamide may have limitations in certain experiments due to its potential interactions with other compounds and its variable solubility in different solvents.
Orientations Futures
There are several future directions for the use of 2-((1-Methylpentyl)amino)acetamide in scientific research. One potential application is in the development of new drugs for the treatment of inflammatory diseases. 2-((1-Methylpentyl)amino)acetamide may also be useful in the preparation of metal complexes with potential applications in catalysis and materials science. Additionally, further studies are needed to fully understand the mechanism of action of 2-((1-Methylpentyl)amino)acetamide and its potential therapeutic effects in different disease models.
Méthodes De Synthèse
The synthesis of 2-((1-Methylpentyl)amino)acetamide involves the reaction of 1-methylpentylamine with acetic anhydride. The resulting product is then treated with hydrochloric acid to yield 2-((1-Methylpentyl)amino)acetamide. This method has been used by several researchers to obtain 2-((1-Methylpentyl)amino)acetamide in high yields and purity.
Applications De Recherche Scientifique
2-((1-Methylpentyl)amino)acetamide has been used in various scientific research applications, including as a reagent for the detection of amino acids and proteins. It has also been used as a ligand for the preparation of metal complexes and as a precursor for the synthesis of other compounds.
Propriétés
Numéro CAS |
135048-42-9 |
|---|---|
Nom du produit |
2-((1-Methylpentyl)amino)acetamide |
Formule moléculaire |
C8H18N2O |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
2-(hexan-2-ylamino)acetamide |
InChI |
InChI=1S/C8H18N2O/c1-3-4-5-7(2)10-6-8(9)11/h7,10H,3-6H2,1-2H3,(H2,9,11) |
Clé InChI |
RCIRNSMWJQGHRI-UHFFFAOYSA-N |
SMILES |
CCCCC(C)NCC(=O)N |
SMILES canonique |
CCCCC(C)NCC(=O)N |
Synonymes |
alpha-methylmilacemide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















